molecular formula C16H15NO6 B5566839 5-hydroxy-2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid

5-hydroxy-2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid

Cat. No. B5566839
M. Wt: 317.29 g/mol
InChI Key: INJNHVCOQAARDV-UHFFFAOYSA-N
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Description

5-hydroxy-2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid, also known as HMPAA, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Scientific Research Applications

Chemical Modification and Adsorption Studies

One study focused on the surface modification of adsorbents using chemically related compounds for the removal of heavy metals from aqueous solutions. Chemically modified activated carbon, using similar benzoic acid derivatives, showed high efficiency in removing cobalt ions, suggesting potential environmental applications in water purification and heavy metal remediation (Gunjate et al., 2020).

Biosynthesis of Natural Products

Research into the biosynthesis of 3,5-AHBA-derived natural products, related to the precursor roles of similar benzoic acid compounds, has provided insights into the molecular genetics and biochemical pathways that produce a wide variety of natural substances. This has implications for understanding natural product synthesis and potential applications in drug discovery and development (Kang, Shen, & Bai, 2012).

Antioxidant Activity Studies

Studies on phenyl ether derivatives from marine-derived fungi, including compounds structurally related to benzoic acid derivatives, have identified compounds with strong antioxidant activities. These findings highlight the potential for discovering new antioxidants that could be utilized in pharmaceuticals, nutraceuticals, and food preservatives (Xu et al., 2017).

Electrochemical Studies

Research into the electrochemical behavior of acylated quinol and quinol ether imines, related to the chemical reactivity of benzoic acid derivatives, has provided insights into the mechanisms of chemical transformations and potential applications in synthetic chemistry and materials science (Ahern, Navratil, & Vaughan, 1977).

Liquid Crystalline and Fire Retardant Molecules

A study on the synthesis of novel liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core, including Schiff base and amide linking units with benzoic acid derivatives, has explored the potential applications of these compounds in materials science, particularly in developing new materials with specific optical and fire-retardant properties (Jamain, Khairuddean, & Tay, 2020).

properties

IUPAC Name

5-hydroxy-2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6/c1-22-11-3-5-12(6-4-11)23-9-15(19)17-14-7-2-10(18)8-13(14)16(20)21/h2-8,18H,9H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJNHVCOQAARDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid

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